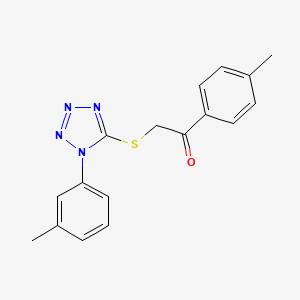

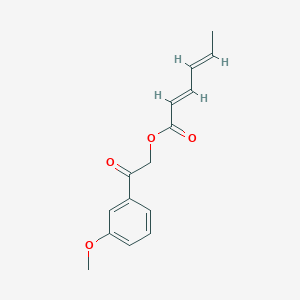

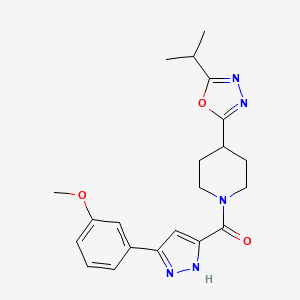

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of heterocyclic compounds with thiophene and benzofuran moieties has been explored in recent studies. In one approach, 2-(benzo[b]thiophene-3-yl)-1-vinylpyrrole was synthesized from 3-acetylbenzo[b]thiophene oxime and acetylene using a flow system with KOH-DMSO at 120 degrees Celsius, achieving a 68% yield. Further devinylation and trifluoroacetylation steps yielded 5-trifluoroacetyl pyrroles with high efficiency. These pyrroles were then used to create a novel BODIPY fluorophore with promising optical properties, including intense red-shifted fluorescence emission .

Another study focused on the synthesis of various heterocyclic compounds incorporating a 5-bromobenzofuran-2-yl moiety. The key starting material, sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, was used to synthesize thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, quinazoline, and carbamate derivatives. These compounds were characterized by elemental analysis, spectral data, and alternative synthesis methods when possible .

Molecular Structure Analysis

X-ray diffraction studies have been conducted to determine the molecular structures of heterocyclic compounds. For instance, the structure of 1-benzoyl-3-(pyridin-2-yl)-thiocarbamide and its reaction product with oxidants were analyzed. The study revealed intramolecular and intermolecular hydrogen bonds in the former, contributing to the formation of centrosymmetric molecular dimers. In the latter structure, a short intramolecular contact was observed between the sulfur and oxygen atoms, indicating a close interaction within the molecule .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds has been explored through various reactions. For example, the BODIPY fluorophore was obtained through reactions involving mesityl aldehyde, DDQ, and BF3OEt2, indicating the potential for complex formation and the introduction of functional groups to the core heterocyclic structure . The synthesis of the compounds incorporating the 5-bromobenzofuran-2-yl moiety also involved chemical transformations, such as the formation of thieno[2,3-b]pyridines and related structures, showcasing the versatility of these heterocyclic frameworks in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been evaluated through their optical characteristics. The novel BODIPY fluorophore displayed an intense red-shifted fluorescence emission with a high fluorescence quantum yield, both in solution and in the solid state, suggesting its potential application in optical devices and sensors . The molecular structures determined by X-ray diffraction provided insights into the stability and potential intermolecular interactions of the compounds, which are crucial for understanding their behavior in different environments .

Aplicaciones Científicas De Investigación

Solvent Selection and Material Solubility

- Studies have utilized similar compounds to understand solvent selection based on cohesive energy densities in molecular systems. For instance, research on the solubilities of certain benzofuran and thiophene derivatives in various solvents was conducted to calculate Hansen solubility parameters, which informed solvent choices for optimizing power conversion efficiencies in bulk heterojunction systems (Walker et al., 2011).

Electropolymerization and Conducting Polymers

- Electropolymerization techniques have been explored using derivatized bis(pyrrol-2-yl) arylenes, including those with thiophene units, to create conducting polymers. These studies show low oxidation potentials and high stability in conducting forms, suggesting applications in electronic materials and devices (Sotzing et al., 1996).

Asymmetric Organocatalysis

- Asymmetric organocatalysis has been applied to synthesize pyrrolidine derivatives bearing a benzofuran scaffold, highlighting the use of these structures in creating stereochemically complex molecules. This approach is significant for developing pharmaceuticals and biologically active compounds (Kowalczyk et al., 2016).

Cross-Coupling Reactions

- Palladium-catalyzed cross-coupling methods have been employed to synthesize aromatic sulfides, including those with thiophene and benzofuran units. This demonstrates the compound's relevance in constructing complex organic molecules for various applications (Qiao et al., 2014).

Propiedades

IUPAC Name |

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c19-17(15-5-8-21-11-15)18-6-3-14(10-18)12-1-2-16-13(9-12)4-7-20-16/h1-2,5,8-9,11,14H,3-4,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXBEIJOCNMGFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

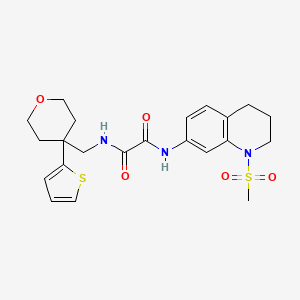

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)

![4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2503748.png)

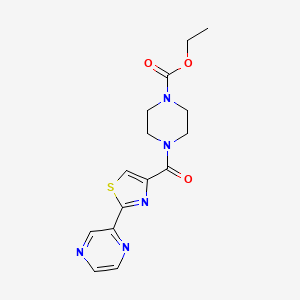

![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503760.png)

![N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503762.png)

![N-[2-[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2503763.png)

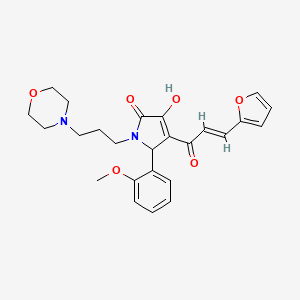

![[4-(2-phenoxyethyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2503764.png)